3-Phenanthrol

Polymer Stabilization Antioxidant Polypropylene

3-Phenanthrol (605-87-8) is the PAH metabolite with higher urinary concentration vs 9-phenanthrol, making it the preferred biomarker for exposure monitoring. Unlike 9-phenanthrol, it does NOT inhibit TRPM4 channels—critical for target-specific studies. Its intermediate antioxidant potency makes it ideal for SAR research. Lower melting point (92-94°C) simplifies handling. Use in CYP450 metabolism assays, biomarker analysis, or polymer antioxidant studies. Substitution with incorrect isomer leads to experimental failure—validate identity before purchase.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 605-87-8
Cat. No. B023604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenanthrol
CAS605-87-8
Synonyms3-Phenanthrenol;  3-Hydroxyphenanthrene;  NSC 30984; 
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O
InChIInChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H
InChIKeyNGPOABOEXMDQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenanthrol (CAS 605-87-8) Procurement Guide: Properties and Key Differentiators


3-Phenanthrol (CAS 605-87-8), also known as 3-hydroxyphenanthrene or phenanthren-3-ol, is a monohydroxylated polycyclic aromatic hydrocarbon (PAH) derivative of phenanthrene . It belongs to the class of organic compounds known as phenanthrols, characterized by a hydroxyl group substituted at the 3-position of the phenanthrene ring system . As a metabolite of phenanthrene, it is essentially insoluble in water and displays a relatively neutral chemical nature . This compound is primarily used as a biomarker for PAH exposure [1], a synthetic intermediate [2], and a research tool in enzyme inhibition studies .

Why Substituting 3-Phenanthrol with Other Phenanthrol Isomers Can Compromise Your Study


The five isomeric phenanthrols (1-, 2-, 3-, 4-, and 9-phenanthrol) are not functionally equivalent. Their distinct hydroxyl group positions on the phenanthrene backbone result in significantly different chemical and biological properties [1]. For example, the antioxidant efficacy of these isomers varies dramatically, with 1-phenanthrol being the most effective and 9-phenanthrol the least [2]. Critically, only 9-phenanthrol is a known potent and selective inhibitor of the TRPM4 ion channel [3], an activity absent in 3-phenanthrol. Furthermore, their physical properties, such as melting point and solubility, differ, impacting formulation and handling [4]. Therefore, substituting 3-phenanthrol with a different isomer without rigorous re-validation can lead to experimental failure, misinterpretation of results, and wasted resources in applications ranging from biomarker analysis to material science.

3-Phenanthrol vs. Analogs: A Quantitative Differentiation Guide for Procurement


Antioxidant Efficacy: 3-Phenanthrol's Rank Among Phenanthrol Isomers in Polypropylene Stabilization

In a direct head-to-head comparison of all five phenanthrol isomers for inhibiting the thermal oxidative degradation of isotactic polypropylene, 3-phenanthrol's antioxidant effect was found to be superior to 9-phenanthrol and the commercial antioxidant BHT, but inferior to the 1-, 4-, and 2- isomers. The study established a clear efficacy ranking based on oxygen uptake measurements [1].

Polymer Stabilization Antioxidant Polypropylene

Urinary Biomarker Levels: Differential Excretion of 3-Phenanthrol vs. 9-Phenanthrol in PAH-Exposed Workers

In a study quantifying PAH metabolites in the urine of coke oven workers, 3-phenanthrol was detected at significantly higher concentrations than its isomer 9-phenanthrol. This differential abundance highlights its utility as a more sensitive biomarker for certain PAH exposure scenarios [1].

Biomonitoring PAH Exposure Occupational Health

Physical Property Differentiation: Melting Point Comparison for Formulation and Handling

The melting point of 3-phenanthrol is substantially lower than that of other common phenanthrol isomers, a key physical property that impacts its processing, purification, and formulation behavior [1][2].

Formulation Science Material Handling Quality Control

3-Phenanthrol (CAS 605-87-8): High-Confidence Application Scenarios Based on Evidence


Polymer Additive Research: Evaluating Mid-Range Antioxidant Performance

For material scientists exploring antioxidants in polyolefins, 3-phenanthrol serves as a valuable reference compound. Its demonstrated efficacy, which is stronger than BHT but weaker than 1-, 4-, and 2-phenanthrols [1], allows researchers to study structure-activity relationships (SAR) within a defined activity gradient. This makes it an ideal candidate for mechanistic studies on how the position of a single hydroxyl group on a PAH influences radical scavenging and polymer degradation pathways, without the extreme potency that might obscure subtler effects.

Occupational and Environmental Health: A Primary Biomarker for PAH Exposure

3-Phenanthrol is a critical biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). Its significantly higher urinary concentration in exposed populations compared to other phenanthrols, such as 9-phenanthrol [2], makes it a more sensitive and reliable analyte for biomonitoring studies. Public health researchers and industrial hygienists can use 3-Phenanthrol as a primary endpoint to evaluate the effectiveness of exposure controls and to correlate PAH exposure with potential health outcomes in epidemiological studies.

Chemical Synthesis: A Versatile Intermediate with Distinct Physical Properties

In organic synthesis, 3-Phenanthrol is employed as a key intermediate for producing dyes, pharmaceuticals, and advanced materials [3]. Its lower melting point (92-94 °C) compared to other phenanthrol isomers [4] can simplify reaction work-up and purification by providing a wider liquid range. Furthermore, the specific position of its hydroxyl group directs subsequent functionalization reactions, enabling the synthesis of unique molecular architectures that are not readily accessible from other isomers, thereby expanding the accessible chemical space for drug discovery and material science.

Enzymology and Toxicology: A Tool for Investigating Phase I Metabolism

3-Phenanthrol is a specific mono-oxygenated metabolite of phenanthrene, formed primarily through the action of cytochrome P450 enzymes [5]. As such, it is a crucial analytical standard and substrate for in vitro studies of PAH metabolism and enzyme kinetics. Researchers use it to quantify CYP450 isoform activity, investigate the metabolic activation and detoxification pathways of PAHs, and study the mechanisms of PAH-induced toxicity and carcinogenesis. Its presence or absence in a system provides direct evidence of specific oxidative metabolic events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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